5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid
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Overview
Description
5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H12O5S It is characterized by the presence of a furan ring substituted with an isopropylsulfonylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with isopropylsulfonylmethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction. The reaction is usually carried out at temperatures ranging from room temperature to 80°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted furan compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid include:
- 5-((Methylsulfonyl)methyl)furan-2-carboxylic acid
- 5-((Ethylsulfonyl)methyl)furan-2-carboxylic acid
- 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H12O5S |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(propan-2-ylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-6(2)15(12,13)5-7-3-4-8(14-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI Key |
NFUMAAICXZRSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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